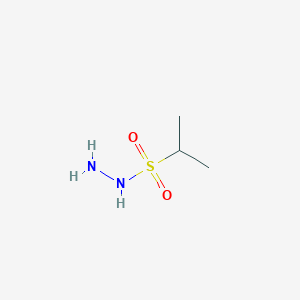

Propane-2-sulfonohydrazide

Description

Propane-2-sulfonohydrazide (C₃H₁₀N₂O₂S) is a sulfonohydrazide derivative synthesized via the reaction of propane-2-sulfonyl chloride with 40% aqueous hydrazine in tetrahydrofuran (THF) at 25°C for 2 hours . This compound serves as a precursor for hydrazone formation, exemplified by its use in synthesizing (E)-N’-[(2E,4E,7E)-undeca-2,4,7-trienylidene]this compound (1c) with a 74% yield under mild conditions . Structural characterization via ¹H NMR reveals distinct signals at δ 8.08 (NH), 7.49 (N=CH), and 3.68–0.89 ppm for aliphatic protons, while ¹³C NMR confirms sulfonyl and hydrazide functionalities . Its stability under silica gel chromatography underscores its utility in synthetic workflows .

Properties

IUPAC Name |

propane-2-sulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c1-3(2)8(6,7)5-4/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWKNOTVKJDDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75287-39-7 | |

| Record name | propane-2-sulfonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propane-2-sulfonohydrazide typically involves the reaction of propane-2-sulfonyl chloride with hydrazine hydrate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C3H7SO2Cl+N2H4→C3H10N2O2S+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.

Reduction: The compound can be reduced to form propane-2-sulfonamide.

Substitution: It can participate in substitution reactions where the sulfonohydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be employed under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Propane-2-sulfonamide.

Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Propane-2-sulfonohydrazide has been investigated for its antimicrobial properties. Research indicates that derivatives of sulfonohydrazides exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain synthesized compounds showed promising results in inhibiting bacterial growth, which could lead to the development of new antibiotics .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In a study focusing on the synthesis of novel sulfonohydrazides, researchers found that these compounds could potentially reduce inflammation markers in vitro. This suggests a pathway for developing anti-inflammatory drugs based on the this compound structure .

Agricultural Applications

Pesticide Development

this compound derivatives have been evaluated for their potential as pesticides. Research indicates that these compounds can act as effective agents against specific agricultural pests, thereby enhancing crop protection strategies. The mechanism involves disrupting metabolic processes in pests, leading to their mortality .

Material Science

Polymer Synthesis

In material science, this compound is utilized in the synthesis of polymers and other materials. Its ability to act as a cross-linking agent enhances the mechanical properties and thermal stability of polymeric materials. Studies have shown that incorporating sulfonohydrazides into polymer matrices can improve their durability and resistance to environmental degradation .

Environmental Applications

Wastewater Treatment

The compound has shown potential in environmental applications, particularly in wastewater treatment processes. Research indicates that this compound can be used to remove heavy metals from contaminated water sources through complexation reactions. This application is crucial for developing sustainable methods to manage industrial waste .

Case Studies

Mechanism of Action

The mechanism of action of propane-2-sulfonohydrazide involves the inhibition of cholesterol acyltransferase, an enzyme responsible for the esterification of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of fatty acids, thereby affecting lipid metabolism. The molecular targets include the active site of cholesterol acyltransferase, where the compound binds and prevents the enzyme’s activity.

Comparison with Similar Compounds

Structural Isomers: Propane-1-sulfonohydrazide

Propane-1-sulfonohydrazide (C₃H₁₀N₂O₂S, molar mass 138.19 g/mol) shares the same molecular formula as propane-2-sulfonohydrazide but differs in sulfonyl group positioning (C1 vs. C2) . Synthesis parallels this compound, utilizing propane-1-sulfonyl chloride and hydrazine .

Halogenated Analogues

- Chloromethanesulfonohydrazide: Synthesized from chloromethanesulfonyl chloride, this compound features a chlorine-substituted methyl group.

- 3-Chloropropane-1-sulfonohydrazide: Contains a chlorine atom on the C3 position. Its hydrazone derivative (1b) undergoes intramolecular cyclization with NaH in DMF, highlighting distinct reactivity compared to this compound .

Non-Sulfonohydrazide Hydrazides

- 2-(4-Methoxyphenoxy)propanohydrazide (C₁₀H₁₄N₂O₃): A phenoxy-substituted hydrazide synthesized via aldehyde-hydrazide condensation. Unlike sulfonohydrazides, it lacks sulfonyl groups, altering solubility and electronic properties .

- 2-(2-Naphthyloxy)propanohydrazide (C₁₃H₁₄N₂O₂): Features a naphthyl group, enhancing aromatic interactions. Used in pharmaceutical intermediates, its applications diverge from sulfonohydrazides .

Table 1: Key Properties of this compound and Analogues

Stability and Handling

Safety data for related compounds (e.g., propane-2-sulfonic acid) suggest caution during combustion due to toxic fume emission .

Biological Activity

Propane-2-sulfonohydrazide, a sulfonyl hydrazide derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, significant findings from recent studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound can be represented by the formula . Its structure consists of a propane backbone with a sulfonyl group attached to a hydrazine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Cholesterol Acyltransferase : This compound has been shown to inhibit cholesterol acyltransferase, an enzyme involved in lipid metabolism. This inhibition can affect cell membrane dynamics and cholesterol homeostasis, making it relevant for studies on metabolic disorders.

- Nucleophilic Substitution Reactions : The secondary nitrogen in sulfonyl hydrazides maintains nucleophilicity, allowing them to participate in nucleophilic substitution reactions. This property is essential for synthesizing bioactive compounds .

Antimicrobial and Antiparasitic Effects

Recent studies have indicated that sulfonyl hydrazides exhibit antimicrobial properties. Research shows that derivatives of this compound demonstrate activity against various bacterial strains and parasites, suggesting potential applications in treating infectious diseases .

Neuroprotective Properties

Investigations into the neuroprotective effects of sulfonyl hydrazides have revealed their potential as acetylcholinesterase inhibitors. This activity is particularly relevant for Alzheimer's disease research, where inhibiting this enzyme can enhance cholinergic transmission .

Case Studies and Research Findings

- Study on Lipid Metabolism : A study evaluated the impact of this compound on lipid profiles in cellular models. The results indicated a significant reduction in triglyceride levels, supporting its role in managing lipid disorders.

- Antimicrobial Activity Assessment : In vitro testing against Gram-positive and Gram-negative bacteria showed that this compound had a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, demonstrating moderate antibacterial efficacy .

- Neuroprotective Mechanism Exploration : Research focused on the compound's ability to inhibit acetylcholinesterase revealed an IC50 value of 30 µM, indicating promising potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.